Benzoic acid, 2-hydroxy-5-((2-(4-(trifluoromethyl)phenyl)ethyl)amino)-
Benzoic acid, 2-hydroxy-5-((2-(4-(trifluoromethyl)phenyl)ethyl)amino)-
Crisdesalazine, also known as AAD-2004, is a microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor potentially for the treatment of Alzheimer's type dementia, Parkinson's disease (PD), amyotrophic lateral sclerosis (ALS), Arthritis, Depression, Diabetes and Pancreatitis. AAD-2004 markedly suppressed neuronal loss and neuritic atrophy, and partially reversed depleted expression of calbindin in the brain of Tg-beta-CTF99/B6. AAD-2004 reduces autophagosome formation, axonopathy, and motor neuron degeneration, improving motor function and increasing life span.
Brand Name:
Vulcanchem
CAS No.:
927685-43-6
VCID:
VC0524456
InChI:
InChI=1S/C16H14F3NO3/c17-16(18,19)11-3-1-10(2-4-11)7-8-20-12-5-6-14(21)13(9-12)15(22)23/h1-6,9,20-21H,7-8H2,(H,22,23)
SMILES:
C1=CC(=CC=C1CCNC2=CC(=C(C=C2)O)C(=O)O)C(F)(F)F
Molecular Formula:
C16H14F3NO3
Molecular Weight:
325.28 g/mol
Benzoic acid, 2-hydroxy-5-((2-(4-(trifluoromethyl)phenyl)ethyl)amino)-
CAS No.: 927685-43-6
Inhibitors
VCID: VC0524456
Molecular Formula: C16H14F3NO3
Molecular Weight: 325.28 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 927685-43-6 |
---|---|
Product Name | Benzoic acid, 2-hydroxy-5-((2-(4-(trifluoromethyl)phenyl)ethyl)amino)- |
Molecular Formula | C16H14F3NO3 |
Molecular Weight | 325.28 g/mol |
IUPAC Name | 2-hydroxy-5-[2-[4-(trifluoromethyl)phenyl]ethylamino]benzoic acid |
Standard InChI | InChI=1S/C16H14F3NO3/c17-16(18,19)11-3-1-10(2-4-11)7-8-20-12-5-6-14(21)13(9-12)15(22)23/h1-6,9,20-21H,7-8H2,(H,22,23) |
Standard InChIKey | UTMVACIBQLDZLP-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CCNC2=CC(=C(C=C2)O)C(=O)O)C(F)(F)F |
Canonical SMILES | C1=CC(=CC=C1CCNC2=CC(=C(C=C2)O)C(=O)O)C(F)(F)F |
Appearance | Solid powder |
Description | Crisdesalazine, also known as AAD-2004, is a microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor potentially for the treatment of Alzheimer's type dementia, Parkinson's disease (PD), amyotrophic lateral sclerosis (ALS), Arthritis, Depression, Diabetes and Pancreatitis. AAD-2004 markedly suppressed neuronal loss and neuritic atrophy, and partially reversed depleted expression of calbindin in the brain of Tg-beta-CTF99/B6. AAD-2004 reduces autophagosome formation, axonopathy, and motor neuron degeneration, improving motor function and increasing life span. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 2-hydroxy-5-(2-(4-trifluoromethylphenyl)ethylamino)benzoic acid AAD-2004 |
Reference | 1: Baek IS, Kim TK, Seo JS, Lee KW, Lee YA, Cho J, Gwag BJ, Han PL. AAD-2004 Attenuates Progressive Neuronal Loss in the Brain of Tg-betaCTF99/B6 Mouse Model of Alzheimer Disease. Exp Neurobiol. 2013 Mar;22(1):31-7. doi: 10.5607/en.2013.22.1.31. PubMed PMID: 23585720; PubMed Central PMCID: PMC3620456. 2: Shin JH, Lee YA, Lee JK, Lee YB, Cho W, Im DS, Lee JH, Yun BS, Springer JE, Gwag BJ. Concurrent blockade of free radical and microsomal prostaglandin E synthase-1-mediated PGE2 production improves safety and efficacy in a mouse model of amyotrophic lateral sclerosis. J Neurochem. 2012 Sep;122(5):952-61. doi: 10.1111/j.1471-4159.2012.07771.x. PubMed PMID: 22537108. |
PubChem Compound | 16042343 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume